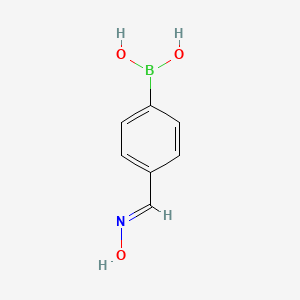

4-(Hydroxyimino)methylphenylboronic acid

Overview

Description

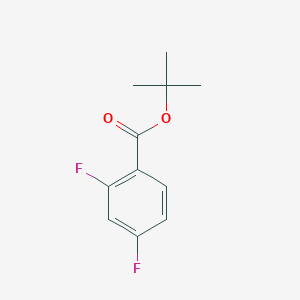

4-(Hydroxyimino)methylphenylboronic acid is a chemical compound with the CAS Number: 179942-51-9 . It has a molecular weight of 164.96 . It is a solid at room temperature and is stored in a refrigerator .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(E)-(hydroxyimino)methyl]phenylboronic acid . The InChI code provides a specific text string representing the compound’s structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .Scientific Research Applications

Benzoxaboroles: Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for over 50 years, with a recent surge in interest due to their exceptional properties and wide applications. They serve as building blocks and protecting groups in organic synthesis. Certain benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, making them useful as molecular receptors for sugars and glycoconjugates. This suggests that compounds like 4-(Hydroxyimino)methylphenylboronic acid could have similar applications in both synthetic chemistry and biological systems (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors Based on Phenylboronic Acid and Derivatives

Phenylboronic acid (PBA) and its derivatives are known for their selective binding to 1,2- and 1,3-diols, forming boronate esters in neutral aqueous media. This property has been exploited in constructing electrochemical glucose sensors, with PBA-modified electrodes being studied for voltammetric and potentiometric sensing. Such sensors can detect glycoproteins and various compounds, including hydroxy acids and fluoride ions, suggesting potential research applications of this compound in sensor technology and analytical chemistry (Anzai, 2016).

Safety and Hazards

properties

IUPAC Name |

[4-[(E)-hydroxyiminomethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,10-12H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSGANPJSINVBL-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=NO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=N/O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726917 | |

| Record name | {4-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179942-51-9 | |

| Record name | {4-[(E)-(Hydroxyimino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

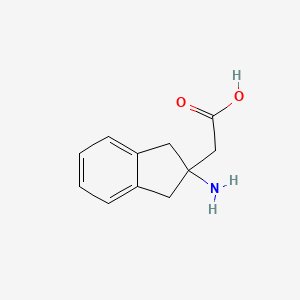

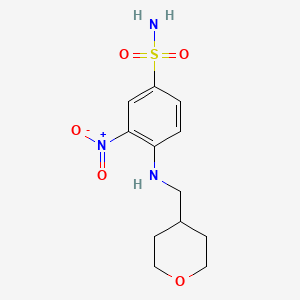

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)